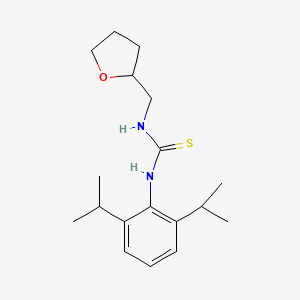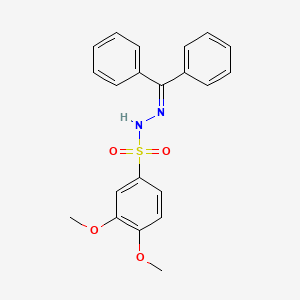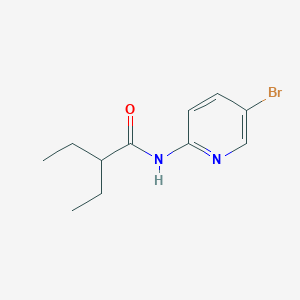![molecular formula C15H19N3O3 B4842774 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione, often involves multi-step procedures starting from basic aromatic or heterocyclic compounds. For example, Gong Ping (2005) described a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester to synthesize a related compound, highlighting the complexity and the need for efficient synthesis routes in this chemical class (Gong Ping, 2005).
Molecular Structure Analysis
Theoretical and experimental studies provide insights into the molecular structure of quinazoline derivatives. Özlem Mıhçıokur and T. Özpozan (2015) conducted a detailed vibrational and theoretical analysis of a gefitinib, a quinazoline derivative, revealing information about the molecule's geometry, electronic structure, and intra-molecular interactions (Özlem Mıhçıokur & T. Özpozan, 2015).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions that are influenced by their molecular structure. Fathalla et al. (2002) explored the reactivity of a morpholine-containing quinazoline derivative with electrophiles and nucleophiles, providing insights into the compound's chemical behavior and potential for generating diverse derivatives (Walid Fathalla et al., 2002).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their application and handling. However, specific data on 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione's physical properties are not readily available in the literature reviewed.
Chemical Properties Analysis
Quinazoline derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, which are essential for understanding their potential applications and synthesis pathways. Studies like those conducted by Fathalla et al. (2002) and others provide valuable information on these compounds' chemical properties, including reactivity patterns and mechanisms of reaction (Walid Fathalla et al., 2002).
properties
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-14-12-4-1-2-5-13(12)16-15(20)18(14)7-3-6-17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHJSLTQFPHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-[3-(morpholin-4-yl)propyl]quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetonitrile](/img/structure/B4842693.png)


![2-[(4-bromobenzyl)thio]-3-(4-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4842715.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4842716.png)
![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4842729.png)
![N-[3-(diethylamino)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4842738.png)

![1-benzyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4842746.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842761.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine](/img/structure/B4842770.png)
![4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4842789.png)
